1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile
Overview
Description
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is an organic compound with the molecular formula C10H9BrN2 It is characterized by the presence of a bromopyridine moiety attached to a cyclobutanecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile can be synthesized through a multi-step process involving the following key steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromopyridine.
Cyclobutanecarbonitrile Formation: The 4-bromopyridine is then reacted with cyclobutanecarbonitrile under specific conditions to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in various binding interactions, while the cyclobutanecarbonitrile group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(4-Chloropyridin-2-yl)cyclobutanecarbonitrile
- 1-(4-Fluoropyridin-2-yl)cyclobutanecarbonitrile
- 1-(4-Methylpyridin-2-yl)cyclobutanecarbonitrile
Comparison: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct in terms of its applications and behavior in chemical reactions.
Biological Activity
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development.
Chemical Structure and Properties
This compound features a brominated pyridine ring attached to a cyclobutane moiety and a carbonitrile group. Its molecular formula is CHBrN, with a molar mass of approximately 237.1 g/mol and a density of about 1.54 g/cm³. The compound is typically found in a solid state at room temperature.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the cyclobutane ring.
- Bromination : Selective bromination of the pyridine ring.
- Nitrile Formation : Conversion of suitable intermediates to the carbonitrile functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the bromine atom may enhance its lipophilicity and interaction with biological membranes, potentially leading to modulation of cellular processes.
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have shown promise in inhibiting receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. The compound's ability to interfere with these pathways positions it as a candidate for further investigation in cancer therapeutics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights this compound's unique features relative to structurally similar compounds:
Compound Name | Similarity | Key Features |
---|---|---|
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile | 0.91 | Cyclopropane instead of cyclobutane |
5-Bromo-3-methylpicolinonitrile | 0.87 | Contains a picolinate structure |
2-(4-Bromopyridin-2-yl)acetonitrile | 0.86 | Acetonitrile functional group |
These comparisons suggest that while many compounds share core characteristics associated with pyridine derivatives, the unique combination of the cyclobutane ring and the brominated pyridine in this compound may influence its reactivity and biological properties significantly.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Inhibition Studies : A study demonstrated that related brominated pyridine derivatives inhibited specific kinases involved in cancer progression, suggesting that modifications on the pyridine ring could enhance selectivity and potency against cancer cells.
- Antimicrobial Activity : Other research has explored the antimicrobial properties of similar compounds, indicating that structural modifications can lead to enhanced activity against various bacterial strains.
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKLBXTWCBKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726263 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-59-2 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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